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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available pharmacokinetic (PK) and

pharmacodynamic (PD) data for LML134, a selective histamine H3 receptor (H3R) inverse

agonist. The protocols outlined below are based on publicly available information from

preclinical and clinical studies.

Introduction
LML134 is an investigational drug developed for the treatment of excessive sleepiness,

particularly in the context of sleep-wake disorders such as shift work disorder.[1] Its mechanism

of action is through inverse agonism of the histamine H3 receptor, a presynaptic autoreceptor

in the central nervous system that inhibits the release of histamine and other neurotransmitters

involved in wakefulness and cognitive processes. By blocking the inhibitory tone of the H3

receptor, LML134 is designed to increase the levels of these wake-promoting

neurotransmitters.

Pharmacokinetic Profile
Limited quantitative pharmacokinetic data for LML134 in humans is publicly available. The

following tables summarize the available preclinical and qualitative clinical information.
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Preclinical Pharmacokinetics (Rat)
Parameter Value Species Route Notes

Tmax (Time to

Maximum

Concentration)

~0.5 hours Rat Oral
Indicates rapid

oral absorption.

Terminal Half-life

(t½)
~0.44 hours Rat Intravenous

Suggests rapid

clearance.

Plasma Protein

Binding (fraction

unbound, Fu)

39.0% Rat -

Plasma Protein

Binding (fraction

unbound, Fu)

57.6% Dog -

Plasma Protein

Binding (fraction

unbound, Fu)

33.6% Human -

Clinical Pharmacokinetics (Human) - Qualitative
A Phase 2 clinical trial in patients with shift work disorder provided the following qualitative

pharmacokinetic insights.[1]

Parameter Observation Study Population

Tmax (Time to Maximum

Concentration)

Reached highest blood levels

approximately 3 hours after

oral administration.[1]

Patients with Shift Work

Disorder

Note: Detailed quantitative data from the Phase 1 single ascending dose (SAD) and multiple

ascending dose (MAD) study in healthy volunteers (NCT02334449) are not publicly available.

Pharmacodynamic Profile
The primary pharmacodynamic effect of LML134 is the promotion of wakefulness.
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Preclinical Pharmacodynamics
Assay Result Model

hH3R Binding Assay (Ki) 12 nM In vitro

hH3R cAMP Assay (Ki) 0.3 nM In vitro

Receptor Occupancy
High receptor occupancy

achieved in the brain.
In vivo (Rat)

Clinical Pharmacodynamics (Human) - Qualitative
The Phase 2 proof-of-concept study (NCT03141086) in patients with shift work disorder

demonstrated the wake-promoting effects of LML134.[1]

Endpoint Observation Study Population

Multiple Sleep Latency Test

(MSLT)

Participants were less sleepy

at night after taking LML134

compared to placebo.[1]

Patients with Shift Work

Disorder

Duration of Effect

The effect on sleepiness was

less pronounced at 9.5 hours

post-administration.[1]

Patients with Shift Work

Disorder

Safety

The most common adverse

event reported was headache.

[1]

Patients with Shift Work

Disorder

Note: Specific quantitative data on the mean sleep latency from the MSLT in the LML134
versus placebo groups are not publicly available.

Signaling Pathway
LML134 acts as an inverse agonist at the histamine H3 receptor, which is a G protein-coupled

receptor (GPCR) primarily coupled to the Gαi/o subunit.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.novctrd.com/ctrdweb/patientsummary/patientsummaries?patientSummaryId=406
https://www.novctrd.com/ctrdweb/patientsummary/patientsummaries?patientSummaryId=406
https://www.novctrd.com/ctrdweb/patientsummary/patientsummaries?patientSummaryId=406
https://www.novctrd.com/ctrdweb/patientsummary/patientsummaries?patientSummaryId=406
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/product/b2814439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2814439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron Postsynaptic Neuron

LML134 Histamine H3
Receptor (H3R)

Inverse Agonism Gαi/o ProteinInhibits Activation Adenylyl Cyclase
(AC)

Inhibition Relieved cAMP

Production
Increased Histamine

Vesicles
Promotes Fusion Histamine ReleaseExocytosis Histamine Postsynaptic H1

Receptor
Activation Increased

Wakefulness
Leads to

Click to download full resolution via product page

Caption: LML134 signaling pathway.

Experimental Protocols
The following are generalized protocols for key experiments based on the available study

descriptions.

Protocol 1: In Vitro Receptor Binding Assay
(Competitive)
Objective: To determine the binding affinity (Ki) of LML134 for the human histamine H3

receptor.

Materials:

Cell membranes expressing the human H3 receptor.

Radioligand (e.g., [3H]-N-α-methylhistamine).

LML134 stock solution and serial dilutions.

Assay buffer.

Scintillation fluid and counter.

96-well filter plates.

Procedure:
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Prepare serial dilutions of LML134 in the assay buffer.

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and the

different concentrations of LML134.

Include control wells for total binding (radioligand and membranes only) and non-specific

binding (radioligand, membranes, and a high concentration of a known H3R ligand).

Incubate the plate at a specified temperature for a set duration to allow binding to reach

equilibrium.

Harvest the membranes onto filter plates and wash to remove unbound radioligand.

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Calculate the specific binding at each LML134 concentration by subtracting the non-specific

binding from the total binding.

Plot the percentage of specific binding against the logarithm of the LML134 concentration

and fit the data to a one-site competition model to determine the IC50.

Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Clinical Pharmacokinetic and
Pharmacodynamic Assessment (Phase 2)
Objective: To assess the pharmacokinetic profile and the effect of LML134 on wakefulness in

patients with shift work disorder.

Study Design: A randomized, double-blind, placebo-controlled, cross-over study.

Inclusion Criteria (Generalized):

Adult male and female patients diagnosed with shift work disorder.

Working night shifts.

Objective evidence of excessive sleepiness.
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Procedure:

Screening Period: Assess eligibility based on inclusion/exclusion criteria.

Treatment Period 1:

Randomly assign participants to receive either a single oral dose of LML134 or a matching

placebo at the beginning of their night shift.

Pharmacokinetic Sampling: Collect blood samples at predefined time points (e.g., pre-

dose, and at multiple intervals post-dose such as 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours)

to determine the plasma concentration of LML134 over time.

Pharmacodynamic Assessment (MSLT): Conduct the Multiple Sleep Latency Test at set

intervals during the night shift (e.g., starting 2-3 hours post-dose and repeated every 2

hours for a total of 4-5 tests). The MSLT measures the time it takes for a patient to fall

asleep in a quiet, dark room.

Washout Period: A sufficient period to ensure complete elimination of the drug.

Treatment Period 2:

Participants cross over to receive the alternative treatment (LML134 if they received

placebo in Period 1, and vice versa).

Repeat the pharmacokinetic sampling and pharmacodynamic assessments as in Period 1.

Data Analysis:

Analyze the pharmacokinetic data to determine parameters such as Cmax, Tmax, and

AUC.

Compare the mean sleep latency from the MSLT between the LML134 and placebo

treatment periods to assess the effect on wakefulness.
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Caption: Clinical trial workflow.
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Conclusion
LML134 is a histamine H3 receptor inverse agonist with a preclinical profile suggestive of rapid

absorption and clearance. Limited qualitative data from a Phase 2 clinical trial indicates that it

can reduce sleepiness in patients with shift work disorder, with a peak effect observed around 3

hours post-dose. The development of a comprehensive pharmacokinetic-pharmacodynamic

model for LML134 will require the availability of detailed quantitative data from its clinical

development program. The protocols provided herein offer a general framework for the types of

studies conducted to characterize the properties of LML134.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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